molecular formula C45H73N15O11 B065748 (2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid CAS No. 160699-86-5

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Cat. No.: B065748
CAS No.: 160699-86-5
M. Wt: 1000.2 g/mol
InChI Key: QOGYHWUWGYXQLU-HWGIBSKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C45H73N15O11 and its molecular weight is 1000.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Immunoglobulin Fragments - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

160699-86-5

Molecular Formula

C45H73N15O11

Molecular Weight

1000.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C45H73N15O11/c1-24(54-40(66)33(22-35(49)62)58-38(64)28(48)21-26-23-53-29-12-4-3-11-27(26)29)37(63)55-30(13-5-7-17-46)39(65)59-36(25(2)61)42(68)56-31(14-6-8-18-47)43(69)60-20-10-16-34(60)41(67)57-32(44(70)71)15-9-19-52-45(50)51/h3-4,11-12,23-25,28,30-34,36,53,61H,5-10,13-22,46-48H2,1-2H3,(H2,49,62)(H,54,66)(H,55,63)(H,56,68)(H,57,67)(H,58,64)(H,59,65)(H,70,71)(H4,50,51,52)/t24-,25+,28-,30-,31-,32-,33-,34-,36-/m0/s1

InChI Key

QOGYHWUWGYXQLU-HWGIBSKSSA-N

SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N)O

Canonical SMILES

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N)O

sequence

WNAKTKPR

Synonyms

285-292 IgG fragment
immunoglobulin G (285-292)
immunoglobulin G (285-292), Arg(285)
immunoglobulin G (285-292), Glu(285)
immunoglobulin G (285-292), Gly(285)
immunoglobulin G (285-292), His(285)
immunoglobulin G (285-292), Lys(285)

Origin of Product

United States

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